molecular formula C15H10N2O2 B1675718 6-Anilino-5,8-quinolinedione CAS No. 91300-60-6

6-Anilino-5,8-quinolinedione

Cat. No. B1675718
CAS RN: 91300-60-6
M. Wt: 250.25 g/mol
InChI Key: GXIJYWUWLNHKNW-UHFFFAOYSA-N
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Description

6-Anilino-5,8-quinolinedione, also known as 6-Anilinoquinoline-5,8-quinone or LY-83,583, is a quinolone that is quinoline-5,8-dione in which the hydrogen at position 6 is replaced by an anilino group . It has a molecular formula of C15H10N2O2 and a molecular weight of 250.25 .


Molecular Structure Analysis

The molecular structure of 6-Anilino-5,8-quinolinedione is represented by the formula C15H10N2O2 . The compound consists of a quinoline-5,8-dione structure with an anilino group replacing a hydrogen atom at the 6th position .


Physical And Chemical Properties Analysis

6-Anilino-5,8-quinolinedione is a solid substance with a violet color. It is soluble in 0.1 M HCl (1 mg/mL), methanol (11 mg/mL), and ethanol (8 mg/mL). It should be stored at a temperature of 2-8°C .

Scientific Research Applications

1. Inhibition of Soluble Guanylate Cyclase and cGMP Production 6-Anilino-5,8-quinolinedione has been found to inhibit soluble guanylate cyclase, an enzyme that catalyzes the synthesis of cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, the compound can reduce cGMP production, which plays a role in various physiological processes including vasodilation and inhibition of platelet aggregation .

2. Blocking Intracellular Ca2+ Release and Leukotriene Production This compound also blocks the release of intracellular calcium ions (Ca2+), which are important signaling molecules in cells. Additionally, it inhibits the production of leukotrienes, which are inflammatory mediators produced by leukocytes .

Impact on Platelet Function

6-Anilino-5,8-quinolinedione has been studied for its effects on platelet function. It can counteract the activation of washed human platelets by thrombin, which is a key factor in blood clot formation .

Role in Medicinal Chemistry

The quinoline motif, which is part of 6-Anilino-5,8-quinolinedione’s structure, is essential in several pharmacologically active heterocyclic compounds. This indicates its importance in medicinal chemistry for developing new drugs .

Research Tool in Cellular Signaling Studies Due to its effects on cGMP production and intracellular Ca2+ release, 6-Anilino-5,8-quinolinedione can be used as a research tool in studies investigating cellular signaling pathways.

Biochemical Studies of Guanylate Cyclase Activity Researchers can use this compound in biochemical assays to study the activity of guanylate cyclase and its role in various biological processes.

Industrial Chemistry Applications

The quinoline derivatives are also known for their applications in industrial chemistry, although specific uses for 6-Anilino-5,8-quinolinedione are not detailed in the search results.

MilliporeSigma - 6-Anilinoquinoline-5,8-quinone MilliporeSigma - Application of 6-Anilinoquinoline-5,8-quinone Springer - LY 83583 (6-anilino-5,8-quinolinedione) blocks… Springer - Current progress toward synthetic routes and medicinal…

Mechanism of Action

Target of Action

The primary target of 6-Anilino-5,8-quinolinedione is soluble guanylate cyclase . This enzyme plays a crucial role in the cyclic guanosine monophosphate (cGMP) pathway, which is involved in various physiological processes, including vasodilation and inhibition of platelet aggregation .

Mode of Action

6-Anilino-5,8-quinolinedione interacts with its target, soluble guanylate cyclase, by inhibiting its activation . This inhibition results in a decrease in cGMP production . The compound also blocks the release of intracellular calcium ions , which play a key role in cellular signaling.

Biochemical Pathways

The primary biochemical pathway affected by 6-Anilino-5,8-quinolinedione is the cGMP pathway . By inhibiting soluble guanylate cyclase, 6-Anilino-5,8-quinolinedione reduces the production of cGMP . This leads to downstream effects such as increased platelet aggregation and reduced vasodilation .

Pharmacokinetics

The compound’s ability to inhibit soluble guanylate cyclase and reduce cgmp production suggests that it can effectively reach its target within the body .

Result of Action

The molecular and cellular effects of 6-Anilino-5,8-quinolinedione’s action include the inhibition of cGMP production, the blocking of intracellular calcium ion release, and the facilitation of platelet activation . These effects can lead to physiological changes such as reduced vasodilation and increased blood clotting .

Action Environment

The action, efficacy, and stability of 6-Anilino-5,8-quinolinedione can be influenced by various environmental factors. For instance, the presence of superoxide dismutase, an enzyme that neutralizes superoxide anions, can attenuate the effects of 6-Anilino-5,8-quinolinedione

properties

IUPAC Name

6-anilinoquinoline-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-13-9-12(17-10-5-2-1-3-6-10)15(19)11-7-4-8-16-14(11)13/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIJYWUWLNHKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=O)C3=C(C2=O)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238488
Record name 6-Anilino-5,8-quinolinedione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Anilino-5,8-quinolinedione

CAS RN

91300-60-6
Record name 6-(Phenylamino)-5,8-quinolinedione
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Record name 6-Anilino-5,8-quinolinedione
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Record name 6-Anilino-5,8-quinolinedione
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Record name 6-Anilinoquinoline-5,8-quinone
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Record name 6-(Phenylamino)-5,8-quinolinedione
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Six grams of 6-methoxyquinoline-5,8-quinone were dissolved in 500 ml of absolute ethanol and 9 g of cerium chloride were added. After the reaction was stirred, 3.3 g of aniline were added. The reaction mixture was refluxed for several hours, then it was stirred overnight at room temperature. The ethanol was evaporated to dryness and partitioned between chloroform and an aqueous sodium chloride solution. The chloroform layer was washed with an aqueous sodium chloride solution, dried with sodium sulfate, and then evaporated. The product was crystallized from absolute ethanol and weighed 3 g (16% yield). It had a melting point of about 182°-184° and the mass spectrum indicated the expected molecular ion at m/e=250.
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Synthesis routes and methods III

Procedure details

Twenty and one-half grams of quinoline-5,8-quinone were dissolved in 500 ml of absolute ethanol, then 13 g of aniline were added, followed by the addition of 32 g of cerium chloride. This reaction mixture was refluxed overnight. The resulting mixture had a brown-blue color and was stirred and then left to cool to room temperature for about 26 hours.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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